molecular formula C23H19BrN2O2S B2986511 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-49-5

8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2986511
CAS No.: 1019149-49-5
M. Wt: 467.38
InChI Key: YADSWMDZHSSYQR-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a structurally complex heterocyclic compound featuring a benzoxadiazocine core fused with a bicyclic system. Key structural attributes include:

  • Bromine at position 8, which may act as a leaving group or influence electronic properties.
  • Methyl group at position 2, contributing steric bulk and lipophilicity.
  • 4-Phenoxyphenyl substituent at position 3, introducing a bulky, lipophilic aryl ether moiety.

Properties

IUPAC Name

4-bromo-9-methyl-10-(4-phenoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2S/c1-23-14-20(19-13-15(24)7-12-21(19)28-23)25-22(29)26(23)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-13,20H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADSWMDZHSSYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

A. Substituent Effects

  • Phenoxyphenyl vs. Halogenated Aryl Groups: The 4-phenoxyphenyl group in the target compound is significantly bulkier and more lipophilic than the difluorophenyl (–4) or chlorophenyl () groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing vs. In contrast, the phenoxy group (oxygen-linked phenyl) may exhibit mixed electronic effects depending on substitution patterns .

B. Functional Group Impact

  • Thione (C=S) vs. Ketone (C=O) :
    • Thiones are less polar than ketones, which may improve lipid solubility but reduce hydrogen-bond acceptor capacity .
    • The thione group can act as a stronger nucleophile, enabling unique reactivity in metal coordination or covalent binding applications .

C. Molecular Weight and Steric Considerations

  • The target compound’s estimated molecular weight (~478.3) exceeds that of analogs due to the phenoxyphenyl group. This steric bulk could hinder binding to compact active sites but improve selectivity in biological targets .

Research Implications

  • Medicinal Chemistry: The phenoxyphenyl-thione combination in the target compound could enhance pharmacokinetic properties (e.g., bioavailability) compared to fluorinated ketone analogs .
  • Materials Science : The thione group’s nucleophilicity may facilitate coordination with metals, suggesting utility in catalysis or polymer design .

Q & A

Basic: What are the recommended synthetic routes for preparing 8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving triazine intermediates and nucleophilic substitution. For example:

  • Step 1: Use 2,4,6-trichlorotriazine (1.50 mmol) as a core reactant with 4-methoxyphenol (1.50 mmol) under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C for 2 hours.
  • Step 2: Introduce 4-phenoxyphenyl groups via Buchwald-Hartwig coupling or Ullmann-type reactions. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical initiation.
  • Alternative: Ultrasound-assisted synthesis (as in structurally similar compounds) reduces reaction time and improves yields by enhancing mass transfer .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve the fused benzoxadiazocine-thione structure, confirming stereochemistry and bond lengths (mean C–C bond deviation: ~0.005 Å, R-factor: <0.05) .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration (e.g., methyl, phenoxyphenyl groups) and assess purity.
  • IR Spectroscopy: Identify key functional groups (C=S stretch: ~1424 cm1^{-1}, aromatic C–H: ~3000–3100 cm1^{-1}) .

Basic: How can researchers optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
Employ Design of Experiments (DoE) to minimize trial-and-error:

  • Factors: Temperature, solvent polarity, catalyst loading (e.g., Pd(OAc)2_2 for coupling steps).
  • Response Variables: Yield, purity, reaction time.
  • Statistical Analysis: Use fractional factorial designs (e.g., 2k^k or Plackett-Burman) to identify significant parameters .

Advanced: How can computational methods accelerate the design of derivatives or reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations (QCC): Perform density functional theory (DFT) to model transition states and predict regioselectivity in bromination or substitution reactions.
  • AI-Driven Tools: Integrate COMSOL Multiphysics with reaction path search algorithms to simulate kinetics and optimize conditions (e.g., solvent selection) .
  • Feedback Loops: Validate computational predictions with experimental data (e.g., HPLC yields) to refine models .

Advanced: What statistical approaches resolve contradictions in experimental data for this compound?

Methodological Answer:

  • Principal Component Analysis (PCA): Identify outliers in datasets (e.g., inconsistent yields due to trace moisture).
  • Response Surface Methodology (RSM): Map non-linear relationships between variables (e.g., temperature vs. byproduct formation).
  • Bayesian Inference: Quantify uncertainty in mechanistic hypotheses (e.g., competing reaction pathways) .

Advanced: How can researchers investigate the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., degradation above 200°C).
  • Accelerated Stability Testing: Expose the compound to UV light, humidity (40–75% RH), and acidic/alkaline buffers (pH 3–10) for 4–12 weeks. Monitor via LC-MS for degradation products .

Advanced: What strategies elucidate the compound’s biological or catalytic activity?

Methodological Answer:

  • Molecular Docking: Screen against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Focus on the bromophenyl and thione moieties for binding affinity predictions.
  • In Vitro Assays: Use antifungal or enzyme inhibition models (e.g., similar to 1,3,4-oxadiazole-thiones) with MIC (Minimum Inhibitory Concentration) determinations .

Advanced: How can hybrid experimental-computational frameworks improve mechanistic understanding?

Methodological Answer:

  • Microkinetic Modeling: Combine DFT-derived activation energies with experimental rate constants to propose reaction mechanisms (e.g., radical vs. electrophilic bromination).
  • Machine Learning (ML): Train models on high-throughput data (e.g., reaction yields under 100+ conditions) to predict optimal synthetic routes .

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